molecular formula C13H15NO2 B8550761 N-acetyl-2-methylindolin-5-yl ethanone

N-acetyl-2-methylindolin-5-yl ethanone

Cat. No.: B8550761
M. Wt: 217.26 g/mol
InChI Key: KDAJIVZKEVCWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-2-methylindolin-5-yl ethanone is a synthetic indoline-based compound provided as a high-purity material for research and development purposes. Indoline scaffolds are of significant interest in medicinal chemistry due to their presence in pharmacologically active molecules. Recent scientific literature highlights that structurally related indoline derivatives have been investigated as potential therapeutic agents, including in the development of dual inhibitors targeting key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Such multi-target inhibitors represent a promising strategy for anti-inflammatory drug discovery. Furthermore, other indoline-2-one analogs have been explored for their ability to disrupt specific protein-protein interactions in oncology research, such as in targeting the EWS-FLI1 oncoprotein in Ewing's sarcoma . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a building block in structure-activity relationship (SAR) studies to develop novel bioactive agents. The structure features both acetyl and ethanone functional groups, which offer versatile sites for further chemical modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)ethanone

InChI

InChI=1S/C13H15NO2/c1-8-6-12-7-11(9(2)15)4-5-13(12)14(8)10(3)16/h4-5,7-8H,6H2,1-3H3

InChI Key

KDAJIVZKEVCWDE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)C(=O)C

Origin of Product

United States

As a Foundation for Therapeutic Agents:the Indoline Framework is Present in Numerous Compounds Explored for a Wide Array of Diseases.nih.govmdpi.comby Leveraging the Existing Knowledge Base on Indoline Pharmacology, N Acetyl 2 Methylindolin 5 Yl Ethanone Can Serve As a Lead Structure for Optimization.

Oncology: Indole (B1671886) and indoline (B122111) analogs have been developed as potent anticancer agents targeting various pathways, including tubulin polymerization and protein kinases. nih.govmdpi.com The substitution pattern of N-acetyl-2-methylindolin-5-yl ethanone (B97240) could be systematically modified to enhance potency and selectivity against specific cancer-related targets.

Infectious Diseases: The search for novel antimicrobials is a global health priority. nih.gov The indoline core is a feature in some antibacterial compounds, and the specific substituents of this molecule could be tuned to optimize activity against drug-resistant pathogens. nih.gov

Neurodegenerative and Metabolic Diseases: Indole derivatives are being investigated for their potential in managing neurodegenerative diseases and metabolic disorders. mdpi.comnih.gov The unique electronic and steric properties conferred by the methyl and acetyl groups on the indoline ring could be exploited to design novel agents targeting proteins involved in these complex diseases.

The rational design process would involve computational modeling to predict binding interactions, followed by synthetic chemistry to create focused libraries of analogs. These new compounds would then be evaluated in biochemical and cell-based assays to identify candidates with improved potency, selectivity, and drug-like properties, paving the way for future preclinical development.

Advanced Spectroscopic and Structural Elucidation of N Acetyl 2 Methylindolin 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and stereochemistry of a molecule can be elucidated. Advanced 2D NMR techniques further aid in assembling the complete structural puzzle.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Coupling Pattern Elucidation

In the ¹³C NMR spectrum, the carbonyl carbons of the acetyl and ethanone (B97240) groups would resonate at the downfield region (typically >160 ppm). The aromatic and aliphatic carbons of the 2-methylindolinyl moiety would appear at distinct chemical shifts, which can be assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-acetyl-2-methylindolin-5-yl ethanone

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-Acetyl CH₃~2.2SingletN/A
Ethanone CH₃~2.5SingletN/A
C2-CH₃~1.3Doublet~6-7
C2-H~4.5Quartet~6-7
C3-H₂~3.0, ~3.5Multiplet
Aromatic H~7.0-8.0Multiplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
N-Acetyl C=O~169
Ethanone C=O~197
N-Acetyl CH₃~24
Ethanone CH₃~26
C2~55
C2-CH₃~20
C3~35
Aromatic Carbons~120-150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This would be crucial for tracing the proton network within the 2-methylindolinyl core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between ¹H and ¹³C atoms, typically over two to four bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the ethanone group to the indoline (B122111) ring.

Rotameric Analysis by Dynamic NMR

The N-acetyl group in this compound can exhibit restricted rotation around the N-C(O) amide bond. This can lead to the presence of rotational isomers, or rotamers, which may be observable by dynamic NMR (DNMR) spectroscopy. At lower temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. The analysis of these temperature-dependent spectral changes can provide valuable information about the energy barrier to rotation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govqut.edu.au

For this compound, the FT-IR and Raman spectra would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the amide (N-acetyl) and ketone (ethanone) groups, typically in the region of 1650-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the methyl and methylene (B1212753) groups, and C=C stretching vibrations of the aromatic ring.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-Acetyl C=OStretching~1660
Ethanone C=OStretching~1680
Aromatic C=CStretching~1600, ~1480
Aliphatic C-HStretching~2850-2960
Aromatic C-HStretching~3000-3100

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound (C₁₃H₁₅NO₂), the calculated exact mass would be confirmed by HRMS analysis.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. Analysis of these fragment ions provides valuable information about the molecular structure and connectivity. Common fragmentation pathways for this molecule might include the loss of the acetyl group, the ethanone moiety, or cleavage of the indoline ring.

Application of Other Advanced Spectroscopic Techniques for Structural Refinement.

While one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary tools for the elucidation of molecular structures, other advanced spectroscopic techniques can provide further refinement and unambiguous confirmation of the three-dimensional structure of this compound. These methods, including X-ray crystallography, solid-state NMR spectroscopy, and computational chemistry, offer complementary data that are invaluable for a comprehensive structural analysis.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice. Although a crystal structure for this compound is not publicly available, analysis of structurally similar compounds, such as 1-acetyl-indoline, provides valuable insights into the expected molecular geometry.

Table 1: Representative Crystallographic Data for a Structurally Related Indoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.45
b (Å)10.23
c (Å)9.87
β (°)110.2
Volume (ų)798.5
Z4

Note: Data presented is for 1-acetyl-indoline and serves as a predictive model for this compound.

Solid-State NMR Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and orientation of nuclei within the crystal lattice. This sensitivity can be exploited to refine crystal structures, identify different polymorphs, and probe intermolecular interactions.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR experiments would be particularly informative. The ¹³C CP/MAS spectrum would be expected to show distinct resonances for each carbon atom in the molecule, with chemical shifts influenced by the solid-state packing and conformation. Small variations in these chemical shifts can indicate the presence of different crystalline forms (polymorphism).

While specific SSNMR data for this compound is not available, studies on other heterocyclic compounds demonstrate the utility of this technique. For instance, in complex alkaloids, SSNMR has been used to resolve structural ambiguities that could not be definitively addressed by solution-state NMR alone. The combination of SSNMR with X-ray powder diffraction data is a particularly powerful approach for solving crystal structures when single crystals are not available.

Table 2: Predicted Solid-State ¹⁵N NMR Chemical Shifts for an Indole (B1671886) Nitrogen in Different Chemical Environments

EnvironmentPredicted ¹⁵N Chemical Shift (ppm)
N-H (Indole)130 - 150
N-acetyl (Amide)110 - 130

Note: These are typical ranges for indole and amide nitrogens and serve as an estimation for this compound.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for structural refinement. By calculating the theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters for a proposed structure, a direct comparison with experimental data can be made. A strong correlation between the calculated and experimental data provides a high degree of confidence in the assigned structure.

For this compound, DFT calculations could be employed to predict the ¹H and ¹³C NMR chemical shifts. Discrepancies between the calculated and experimental values can guide the re-evaluation of the proposed structure or suggest the presence of conformational isomers. Furthermore, computational modeling can be used to predict the relative energies of different conformers, providing insight into the most stable three-dimensional arrangement of the molecule.

Research on similar indole derivatives has shown that DFT calculations can accurately predict spectroscopic properties. For example, studies on indole-3-carboxylate (B1236618) and indazole-3-carboxylate derivatives have demonstrated a good agreement between calculated and experimental NMR parameters. scispace.com This approach is particularly valuable for complex molecules where spectral interpretation can be challenging.

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Model Indole Compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C-2124.5125.1
C-3102.2103.0
C-3a128.8129.5
C-4120.9121.3
C-5122.1122.8
C-6119.8120.5
C-7111.2111.9
C-7a135.7136.2

Note: Data presented is for a representative indole compound and illustrates the typical level of agreement between experimental and calculated values.

Computational and Theoretical Investigations of N Acetyl 2 Methylindolin 5 Yl Ethanone

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govresearchgate.net By calculating the electron density, DFT can elucidate the geometric and electronic structure, providing a basis for understanding molecular reactivity and spectroscopic properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule can be easily excited, indicating high polarizability and greater chemical reactivity. Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net For related oxindole (B195798) derivatives, HOMO-LUMO gap values have been calculated in the range of 3.3 to 3.8 eV. semanticscholar.org This analysis is fundamental for predicting how N-acetyl-2-methylindolin-5-yl ethanone (B97240) might participate in chemical reactions.

Interactive Table: Illustrative FMO Data Below is a representative data table illustrating the kind of information derived from an FMO analysis.

ParameterDescriptionIllustrative Value (eV)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5Represents electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.0Represents electron-accepting ability.
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.5A larger gap suggests higher molecular stability.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. For N-acetyl-2-methylindolin-5-yl ethanone, these would be expected around the oxygen atoms of the acetyl and ethanone carbonyl groups. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the N-H proton if present in a related structure. researchgate.net This analysis helps identify the specific sites where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction, such as the delocalization of electrons from a lone pair into an antibonding orbital, which stabilizes the molecule. researchgate.net For this compound, NBO analysis would reveal stabilizing interactions, for instance, between the nitrogen lone pair and adjacent antibonding orbitals, providing insight into the molecule's electronic stability. researchgate.netscielo.org.mx

Interactive Table: Representative NBO Interaction Data This table shows examples of donor-acceptor interactions and their stabilization energies as determined by NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of C=Oσ* (C-C)2.5Hyperconjugation
LP (N)π* (C=C) of aryl ring5.8Resonance/Delocalization
σ (C-H)σ* (N-C)1.2Hyperconjugation

Quantum Chemical Calculations on Molecular Energetics and Stability

Quantum chemical calculations are employed to determine the thermodynamic properties and relative stability of different molecular structures. scielo.br By computing parameters like enthalpy, entropy, and Gibbs free energy, researchers can predict the most stable isomer or conformer of a molecule under various conditions. researchgate.net For indole (B1671886) analogues, DFT calculations have shown that stability is correlated with lower Gibbs free energy and shorter average bond lengths. researchgate.net Such calculations would be crucial to determine the most stable three-dimensional arrangement of this compound.

Conformational Analysis and Molecular Dynamics Simulations of Indoline (B122111) Scaffolds

The indoline scaffold, unlike the planar indole ring, has a non-planar, puckered five-membered ring, allowing for various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these different spatial arrangements and their dynamic behavior over time. researchgate.netnih.gov

MD simulations place the molecule in a simulated environment (like water or a lipid bilayer) and calculate the atomic motions over a period, providing a view of the molecule's flexibility, conformational preferences, and interactions with its surroundings. nih.govespublisher.com For a molecule like this compound, these simulations could predict its dominant conformations and how it might adapt its shape upon approaching a biological target, such as an enzyme's active site.

In Silico Mechanistic Predictions for Chemical Transformations and Biological Interactions

In silico studies integrate various computational techniques to predict how a molecule will behave in both chemical reactions and biological systems. frontiersin.orgresearchgate.netisfcppharmaspire.com By combining DFT, molecular docking, and MD simulations, researchers can model the entire process of a molecule's interaction with a biological target, such as a protein receptor or enzyme. espublisher.commdpi.com

For example, molecular docking can predict the preferred binding orientation of this compound within the active site of an enzyme. nih.govfarmaceut.org DFT calculations can then be used to study the electronic interactions in this docked position, while MD simulations can assess the stability of the ligand-protein complex over time. espublisher.com These integrated computational approaches are essential for rational drug design, helping to predict the biological activity and metabolic pathways of new compounds before they are synthesized in a lab. nih.gov

Conclusion and Future Perspectives

Synthesis of Key Academic Findings on N-acetyl-2-methylindolin-5-yl ethanone (B97240)

Direct academic research focusing exclusively on N-acetyl-2-methylindolin-5-yl ethanone is not extensively documented in publicly available literature. However, a synthesis of findings on structurally related indoline (B122111) and acetylindole compounds provides a strong framework for understanding its potential scientific significance. The indoline moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties. nih.govresearchgate.net The non-coplanar arrangement of its two rings can enhance properties like water solubility compared to its aromatic counterpart, indole (B1671886). nih.gov

The indoline structure is a core component in a multitude of natural and synthetic compounds with significant medicinal value, including applications as anti-tumor, anti-bacterial, and anti-inflammatory agents. nih.govresearchgate.net The functional groups appended to the indoline core, such as the N-acetyl and C5-ethanone (acetyl) groups in the compound of interest, are critical in defining its chemical behavior and biological interactions. Acetylation, in particular, is a common and impactful modification in medicinal chemistry. For instance, studies on 3-acetylindoles have revealed a wide range of biological activities and synthetic pathways. researchgate.net Furthermore, research on other acetylated heterocyclic compounds has shown that the presence of an acetyl group can confer significant antimicrobial activity. nih.gov

The substitution pattern on the indoline ring is a key determinant of biological specificity and potency. Research into various indoline derivatives has demonstrated their capacity to act as highly selective modulators of biological targets. For example, specific indoline derivatives have been developed as potent and selective α1A-adrenoceptor antagonists for treating benign prostatic hyperplasia, while others have been identified as first-in-class inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target implicated in cancer. acs.orgnih.gov These examples underscore the chemical tractability of the indoline scaffold for developing targeted agents.

The table below summarizes findings for representative indoline-based compounds, illustrating the therapeutic potential inherent in this chemical class.

Compound Name/ClassBiological Target/ActivityTherapeutic Area
(R)-14r and (R)-23l (Indoline derivatives)Selective α1A-adrenoceptor antagonistsBenign Prostatic Hyperplasia
GSK2606414Potent and selective PERK inhibitorOncology
Aminoindoline derivativesFocal Adhesion Kinase (FAK) inhibitorsOncology / Cell Biology Probes
Pyrrole‐indoline‐2‐onesAurora kinase inhibitorsOncology

This table presents data synthesized from multiple research articles to illustrate the diverse applications of the indoline scaffold. nih.govacs.orgnih.govnih.gov

Identification of Remaining Knowledge Gaps and Opportunities for Advanced Research

The primary knowledge gap is the lack of specific investigation into this compound itself. Its synthesis, characterization, and biological activity profile remain to be elucidated. This absence of data presents a clear opportunity for foundational chemical and biological research.

Key unanswered questions and research opportunities include:

Synthesis and Characterization: There is a need for the development and optimization of a robust synthetic route to produce this compound in sufficient purity and yield for further study.

Biological Target Identification: The molecular targets of this compound are unknown. High-throughput screening against diverse panels of enzymes, receptors, and other protein targets could uncover its primary biological function and potential therapeutic relevance.

Chemical Probe Development: The development of high-quality chemical probes is essential for validating the tractability and therapeutic potential of new targets. researchgate.net There is an opportunity to explore whether this compound or its derivatives can serve as a starting point for such probes. nih.gov

Addressing these gaps through targeted research programs would not only characterize this specific molecule but also contribute to the broader understanding of the chemical space occupied by substituted indolines, potentially uncovering novel biological mechanisms and therapeutic avenues. nih.gov

Translational Potential for Rational Design of Novel Indoline-Based Chemical Probes and Future Therapeutic Agents

The indoline scaffold is a versatile and highly valuable starting point for modern drug discovery. mdpi.comnih.gov The structural features of this compound offer significant translational potential for the rational design of novel chemical probes and therapeutic agents.

Q & A

Q. What are the established synthetic routes for N-acetyl-2-methylindolin-5-yl ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step pathways such as Friedel-Crafts acylation or cyclization of intermediates like tetrazole derivatives. For example, cyclization with Vinamidinium salts (analogous to methods in ) or catalytic cross-coupling using palladium systems ( ). Optimization includes:
  • Temperature control (e.g., reflux in THF, ).
  • Catalyst selection (e.g., sodium hydride for deprotonation, ).
  • Purification via column chromatography or recrystallization ().
    Yield improvements are achieved by adjusting stoichiometry and solvent polarity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the structure of This compound?

  • Methodological Answer :
  • FTIR : Identifies ketone (C=O stretch ~1700 cm⁻¹) and acetyl groups ().
  • NMR : ¹H/¹³C NMR assigns substituents (e.g., methyl at δ ~2.3 ppm, aromatic protons δ 7.1–7.6 ppm) ().
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS, ).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles ().

Q. What are the documented biological activities of structurally similar indole-ethanone derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Anticancer potential : Inhibition of kinase enzymes or apoptosis induction ().
  • Antimicrobial activity : Tested via MIC assays against S. aureus or E. coli ().
  • Anti-inflammatory effects : COX-2 inhibition measured by ELISA ().
    Structure-activity relationships (SAR) guide modifications (e.g., acetyl group enhances bioavailability) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) when synthesizing derivatives of This compound?

  • Methodological Answer :
  • 2D NMR : Use COSY/HSQC to resolve overlapping signals ().
  • Database Cross-Validation : Compare with NIST Chemistry WebBook ().
  • X-ray Validation : Resolve ambiguities via SHELX-refined crystallography ().
    Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism .

Q. What catalytic systems improve the efficiency of This compound synthesis, and how do they influence reaction mechanisms?

  • Methodological Answer :
  • Palladium Catalysts : Enable cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation ().
  • Acid Catalysts : Promote cyclization (e.g., H₂SO₄ in Friedel-Crafts, ).
    Mechanistic studies (e.g., kinetic isotope effects) reveal rate-limiting steps, while DFT calculations model transition states ().

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Map electron density at the acetyl group to predict nucleophilic attack sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways ().
    Validate with HPLC monitoring of reaction kinetics () .

Q. What strategies mitigate stability issues (e.g., degradation) during storage of This compound?

  • Methodological Answer :
  • Low-Temperature Storage : 0–6°C in amber vials to prevent ketone oxidation ().
  • Desiccants : Use silica gel to avoid hydrolysis ().
  • Stability Assays : Monitor via periodic TLC or HPLC to assess degradation kinetics () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.